ethyl N-(oxan-2-yloxy)carbamate
Description
Ethyl N-(oxan-2-yloxy)carbamate is a carbamate derivative featuring an oxan-2-yloxy (tetrahydropyran-2-yloxy) substituent attached to the carbamate nitrogen. Carbamates are esters of carbamic acid (NH₂COOH), widely utilized in pharmaceuticals, agrochemicals, and organic synthesis. The oxan-2-yloxy group, a cyclic ether moiety, may influence solubility, metabolic stability, and reactivity compared to other carbamates.
Properties
CAS No. |
136775-09-2 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl N-(oxan-2-yloxy)carbamate |
InChI |
InChI=1S/C8H15NO4/c1-2-11-8(10)9-13-7-5-3-4-6-12-7/h7H,2-6H2,1H3,(H,9,10) |
InChI Key |
BEONOXOBPFETPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NOC1CCCCO1 |
Canonical SMILES |
CCOC(=O)NOC1CCCCO1 |
Synonyms |
Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Carbamates vary in biological activity and applications based on substituents. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent |
|---|---|---|---|---|
| Ethyl carbamate | C₃H₇NO₂ | 89.09 | 51-79-6 | Ethoxy |
| Vinyl carbamate | C₃H₅NO₂ | 87.08 | 1617-90-9 | Vinyl |
| tert-Butyl carbamate | C₅H₁₁NO₂ | 117.15 | 4248-19-5 | tert-Butyl |
| Fenoxycarb (pesticide) | C₁₇H₁₉NO₄ | 301.34 | 72490-01-8 | Phenoxyphenoxyethyl |
| Ethyl N-(2-cyanoacetyl)carbamate | C₆H₈N₂O₃ | 156.14 | 6629-04-5 | Cyanoacetyl |
| Ethyl N-(oxan-2-yloxy)carbamate (hypothetical) | C₇H₁₃NO₄ | ~175.18 | N/A | Oxan-2-yloxy |
Carcinogenicity and Metabolic Pathways
- Ethyl carbamate (urethane): Carcinogenicity: Moderate; induces lung adenomas, liver carcinomas, and neurofibrosarcomas in rodents . Metabolism: Metabolized by CYP2E1 to vinyl carbamate, which is further oxidized to vinyl carbamate epoxide—the putative carcinogen .
- Vinyl carbamate: Carcinogenicity: 10–50 times more potent than ethyl carbamate in inducing tumors (e.g., lung adenomas, skin tumors) . Mutagenicity: Acts as a promutagen in Salmonella typhimurium assays when metabolized by liver enzymes .
- N-Hydroxyethyl carbamate: Less carcinogenic than ethyl carbamate, with SKF-525A (a metabolic inhibitor) reducing its activity .
Structure-Activity Relationships
- Electron-withdrawing groups (e.g., vinyl in vinyl carbamate) increase electrophilicity and metabolic activation, enhancing carcinogenicity .
- Bulky substituents (e.g., tert-butyl) reduce metabolic oxidation, lowering toxicity .
- Cyclic ethers (e.g., oxan-2-yloxy): Likely improve solubility in polar solvents. Their metabolic fate remains speculative but may involve ring-opening or hydroxylation.
Preparation Methods
Reaction Scheme:
Stepwise Preparation Methods
Synthesis of O-(Oxan-2-yl)hydroxylamine (NH2_22-O-THP)
Procedure:
-
Reagents: Hydroxylamine hydrochloride (1.0 equiv), 3,4-dihydro-2H-pyran (1.2 equiv), catalytic p-toluenesulfonic acid (p-TsOH) in anhydrous dichloromethane (DCM).
-
Conditions: Stir at 25°C under nitrogen for 12 hours.
-
Workup: Quench with saturated NaHCO, extract with DCM, dry over MgSO, and concentrate under reduced pressure.
Key Data:
-
Yield: 85–90%
-
Characterization: H NMR (CDCl): δ 4.65 (t, J = 3.1 Hz, 1H, THP-O), 3.45–3.85 (m, 2H, THP-CH), 1.50–1.90 (m, 6H, THP-CH).
Carbamate Formation via Ethyl Chloroformate
Procedure:
-
Reagents: NH-O-THP (1.0 equiv), ethyl chloroformate (1.1 equiv), potassium carbonate (2.0 equiv) in acetone.
-
Conditions: Reflux at 60°C for 4–6 hours.
-
Workup: Cool to room temperature, filter solids, and evaporate solvent under vacuum.
Key Data:
-
Yield: 95–100%
-
Characterization:
Alternative Methodologies
One-Pot Protection-Carbamation
Procedure:
-
Reagents: Hydroxylamine hydrochloride, 3,4-dihydro-2H-pyran, ethyl chloroformate, and KCO in acetone.
-
Conditions: Sequential addition of dihydropyran and ethyl chloroformate under reflux.
-
Advantage: Eliminates intermediate isolation, improving throughput.
Key Data:
-
Yield: 80–85%
-
Purity: >95% (HPLC)
Solid-Phase Synthesis
Procedure:
-
Reagents: Hydroxylamine bound to resin, 3,4-dihydro-2H-pyran, ethyl chloroformate.
-
Conditions: Automated synthesis in DMF at 50°C for 8 hours.
-
Advantage: Facilitates high-throughput screening.
Reaction Optimization and Scalability
Solvent Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetone | KCO | 60 | 95 |
| THF | EtN | 40 | 78 |
| DCM | NaHCO | 25 | 65 |
| Acid Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| p-TsOH | 12 | 90 |
| HCl (gas) | 24 | 75 |
| None | 48 | 30 |
Mechanistic Insights
-
THP Protection: Acid-catalyzed ring-opening of 3,4-dihydro-2H-pyran generates an oxocarbenium ion, which reacts with hydroxylamine’s oxygen nucleophile to form the THP ether.
-
Carbamation: Ethyl chloroformate reacts with the amine group of NH-O-THP via nucleophilic acyl substitution, facilitated by KCO to scavenge HCl.
Challenges and Solutions
-
Challenge: Hydrolysis of ethyl chloroformate in protic solvents.
Solution: Use anhydrous acetone and molecular sieves. -
Challenge: THP ether instability under acidic conditions.
Solution: Maintain neutral pH during carbamate formation.
Industrial-Scale Production
Process Design:
-
Continuous Flow Reactor: Achieves 90% yield with residence time of 30 minutes.
-
Purification: Short-path distillation under reduced pressure (0.1 mmHg, 80°C).
-
Throughput: 50 kg/batch with >99% purity (GC-MS).
Q & A
Q. Experimental Design :
- Compare reaction rates with analogs (e.g., ethyl N-phenoxycarbamate) under identical conditions (DMF, 60°C).
- Monitor kinetics via <sup>1</sup>H NMR or HPLC to quantify intermediates .
Advanced: What computational strategies predict the stability of this compound under acidic or basic conditions?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) can model hydrolysis pathways:
- Acidic Conditions : Protonation at the carbamate oxygen leads to oxane ring opening.
- Basic Conditions : OH<sup>−</sup> attacks the carbonyl, forming CO2 and ethanolamine derivatives.
Q. Validation :
- Compare computed activation energies with experimental Arrhenius plots from pH-dependent stability studies .
Advanced: How can enantiomeric impurities in this compound be detected and quantified?
Answer:
Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak IA/IB):
- Mobile Phase : Hexane/isopropanol with 0.1% trifluoroacetic acid for improved resolution.
- Detection : Circular dichroism (CD) or polarimetry for enantiomeric excess (ee) validation .
Q. Data Interpretation :
- Use peak area ratios and calibration curves with enantiopure standards .
Basic: What synthetic routes are available for this compound?
Answer:
Two primary routes:
Carbamate Formation : React oxan-2-ol with ethyl isocyanate in dry THF, catalyzed by triethylamine (yield: 60–75%) .
Oxane Ring Functionalization : Protect the hydroxyl group in 2-hydroxyoxane with a carbamate via Schotten-Baumann conditions (NaOH, ethyl chloroformate) .
Q. Key Optimization :
- Control temperature (<0°C) to minimize side reactions like oligomerization .
Advanced: What spectroscopic techniques differentiate this compound from its regioisomers?
Answer:
- <sup>13</sup>C NMR : The carbamate carbonyl resonates at δ 155–160 ppm, while oxane carbons appear at δ 60–70 ppm (C-O) and δ 20–35 ppm (CH2) .
- IR Spectroscopy : Stretching frequencies at 1700–1750 cm<sup>−1</sup> (C=O) and 1250–1300 cm<sup>−1</sup> (C-O-C) confirm the carbamate and oxane groups .
Contradiction Note : Overlapping signals may occur in <sup>1</sup>H NMR; use 2D COSY or HSQC to resolve .
Advanced: How does the oxane ring conformation affect the biological activity of this compound derivatives?
Answer:
The chair conformation of the oxane ring influences:
Q. Methodology :
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential release of volatile amines or CO2 during decomposition .
- Storage : Inert atmosphere (N2) at –20°C to prevent hydrolysis .
Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound?
Answer:
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and intermediate purity .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
Table 2 : Critical process parameters (CPPs):
| CPP | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Prevents side reactions |
| Ethyl Isocyanate Equiv. | 1.2–1.5 | Maximizes conversion |
| Stirring Rate | 300–500 rpm | Ensures homogeneity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
